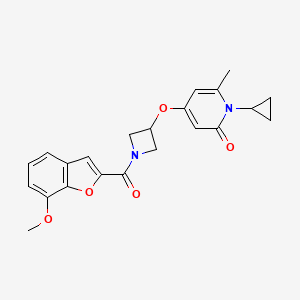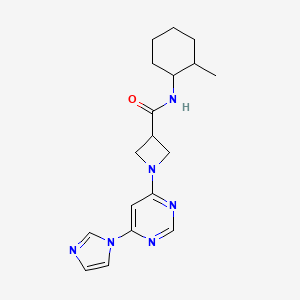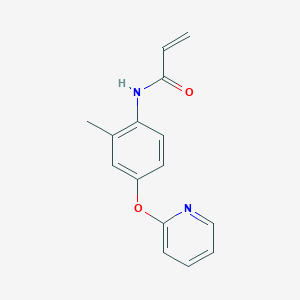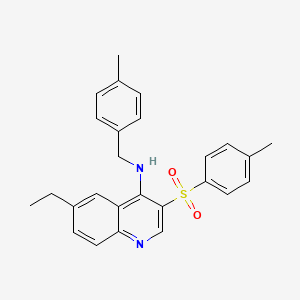
1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Derivatives Formation
Research has focused on developing synthetic methodologies for creating structurally complex and biologically active molecules. For instance, the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through [3+2] cycloaddition reactions demonstrates the utility of spirocyclic compounds in medicinal chemistry and organic synthesis (Chiaroni et al., 2000). These methodologies provide frameworks for generating compounds with potential therapeutic applications.
Antimicrobial and Antioxidant Studies
Compounds with cyclopropane or azetidine motifs have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, lignan conjugates via cyclopropanation showed significant antibacterial and antifungal properties, alongside notable antioxidant potential (Raghavendra et al., 2016). Such studies underscore the importance of these structural motifs in developing new therapeutic agents.
Bioreductively Activated Antitumor Agents
Research into 2-cyclopropylindoloquinones and analogs has identified these compounds as potential bioreductively activated antitumor agents. Their effectiveness, influenced by structural modifications such as aziridinyl substituents, highlights the significance of precise structural features in medicinal chemistry (Naylor et al., 1997). The exploration of cyclopropyl and azetidine groups in such contexts indicates their potential for cancer therapy development.
Photochemical Reactions and Cycloreversion Studies
The study of photochemical reactions involving tetrazolo[1,5-b]pyridazines reveals insights into the formation of cyclopropenes and carbenes, demonstrating the potential of these compounds in synthetic organic chemistry and photochemistry (Tsuchiya et al., 1973). Such reactions are pivotal in the synthesis of novel organic compounds with potential applications across various fields.
Novel Cascade Reactions for β-Lactam Synthesis
A new three-component cascade reaction for synthesizing 3-spirocyclopropanated β-lactams demonstrates innovative approaches to β-lactam synthesis, important for developing antibiotics and other biologically active compounds (Zanobini et al., 2006). This research contributes to the broader field of drug discovery and development.
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-13-8-16(10-20(25)24(13)15-6-7-15)28-17-11-23(12-17)22(26)19-9-14-4-3-5-18(27-2)21(14)29-19/h3-5,8-10,15,17H,6-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNZEZRYKAHRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)

![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)




![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)
![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)

![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)